4aH-thieno[2,3-d]pyrimidin-4-one

Kinase inhibition ROCK Lead optimization

This thieno[2,3-d]pyrimidin-4-one scaffold enables potent kinase & DHFR inhibition—derivatives show ROCK I/II IC50 to 0.001 μM and outperform methotrexate. Minor substitutions dramatically alter activity; order specific derivatives based on SAR targets. Ideal for cardiovascular, fibrotic, oncology & antimicrobial research.

Molecular Formula C6H4N2OS
Molecular Weight 152.18 g/mol
Cat. No. B12298887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4aH-thieno[2,3-d]pyrimidin-4-one
Molecular FormulaC6H4N2OS
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC1=CSC2=NC=NC(=O)C21
InChIInChI=1S/C6H4N2OS/c9-5-4-1-2-10-6(4)8-3-7-5/h1-4H
InChIKeyDHENDKMREYHXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4aH-Thieno[2,3-d]pyrimidin-4-one: Core Scaffold for Selective Kinase and DHFR Inhibition in Drug Discovery


4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic scaffold that fuses a thiophene ring with a pyrimidin-4-one core. This architecture enables diverse substitution patterns that fine-tune biological activity, particularly for targeting kinases and dihydrofolate reductase (DHFR). The scaffold has been extensively explored in medicinal chemistry, leading to derivatives with potent and selective inhibition of ROCK I/II, anticancer activity across multiple cell lines, and DHFR inhibition surpassing methotrexate [1]. The bicyclic system provides a rigid, planar framework that can be decorated with various substituents to modulate pharmacokinetic properties and target engagement [2].

Why Simple Analogs of 4aH-Thieno[2,3-d]pyrimidin-4-one Cannot Substitute for Optimized Derivatives in Research


While the 4aH-thieno[2,3-d]pyrimidin-4-one core is common to many compounds, simple substitution with generic analogs fails to recapitulate the potency, selectivity, and target engagement of optimized derivatives. SAR studies reveal that even minor modifications at the 2- and 3-positions dramatically alter activity: for example, a single N-piperidinylmethyl substitution can enhance antimicrobial activity by over an order of magnitude compared to the unsubstituted analog [1]. Similarly, in the context of DHFR inhibition, the specific substitution pattern on the thieno[2,3-d]pyrimidin-4-one scaffold enables a compound to achieve an IC50 of 0.20 μM, outperforming the clinical standard methotrexate (IC50 = 0.22 μM), whereas other derivatives in the same series show significantly reduced potency [2]. Therefore, procurement decisions must be based on specific derivative identity, not the generic core.

Quantitative Differentiation of 4aH-Thieno[2,3-d]pyrimidin-4-one Derivatives Against Key Comparators


Superior ROCK I/II Inhibition Potency of Thieno[2,3-d]pyrimidin-4(3H)-one Derivative 8k vs. Class Standard

Derivative 8k (3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one) exhibits exceptional potency against ROCK I and ROCK II, with IC50 values of 0.004 μM and 0.001 μM, respectively [1]. This represents a >100-fold improvement over early lead compounds in the series, and places 8k among the most potent ROCK inhibitors reported, competing favorably with clinical candidates such as fasudil (ROCK II IC50 ≈ 0.33 μM).

Kinase inhibition ROCK Lead optimization

Enhanced DHFR Inhibition and Antitumor Activity of Compound 20 Over Methotrexate

Compound 20, a thieno[2,3-d]pyrimidine-4-one derivative, demonstrates superior inhibition of dihydrofolate reductase (DHFR) with an IC50 of 0.20 μM, compared to the standard clinical agent methotrexate (MTX) which exhibits an IC50 of 0.22 μM [1]. Furthermore, compound 20 shows 7-fold better activity than 5-fluorouracil in NCI 60 cell line screening (MG-MID TGI = 16.2, GI50 = 3.3, LC50 = 50.1) [1].

DHFR inhibition Anticancer Enzyme assay

Selective Anticancer Activity of Compound 15 Against A549 Cells with Negligible Toxicity to Normal Hepatocytes

Compound 15, a 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one, potently inhibits the proliferation of A549 lung cancer cells with an IC50 of 0.94 μM, while showing no toxicity to normal human liver cells at effective concentrations [1]. In contrast, many standard chemotherapeutics exhibit significant hepatotoxicity at therapeutic doses, underscoring the potential safety margin of this derivative.

Anticancer Selectivity Cytotoxicity

Dramatic Activity Enhancement by N-Piperidinylmethyl Substitution in Antimicrobial Derivatives

Introduction of an N-piperidinylmethyl moiety to the thieno[2,3-d]pyrimidin-4-one scaffold (compound 8b) results in a dramatic increase in both antibacterial and antifungal activity compared to the unsubstituted analog 8a, which displayed poor activity [1]. This demonstrates that strategic substitution at the N-1 position can transform an inactive core into a potent antimicrobial agent.

Antimicrobial SAR Derivatization

Synthetic Accessibility: Tandem Sigmatropic Rearrangement Route Enables Efficient Derivative Production

A tandem [2,3] and [3,3] sigmatropic rearrangement protocol provides thieno[2,3-d]pyrimidine derivatives 6a-f in yields of 65-78% [1]. This synthetic efficiency is superior to many traditional multi-step syntheses for related heterocyclic scaffolds, which often require protection/deprotection steps and proceed in lower overall yields (typically <40% for similar fused pyrimidines).

Synthesis Yield Process chemistry

Optimal Research Applications for 4aH-Thieno[2,3-d]pyrimidin-4-one Derivatives Based on Quantitative Evidence


Kinase Inhibitor Lead Discovery: Targeting ROCK with Sub-Nanomolar Potency

Based on the exceptional potency of derivative 8k against ROCK I/II (IC50 = 0.004/0.001 μM), this scaffold is ideally suited for medicinal chemistry programs aiming to develop highly potent ROCK inhibitors for cardiovascular, fibrotic, or neurological disease research [1].

Next-Generation Antifolate Development: Outperforming Methotrexate in DHFR Inhibition

Compound 20's superior DHFR inhibition (IC50 = 0.20 μM vs. MTX 0.22 μM) and broad anticancer activity in NCI 60 cell lines position this derivative class for research into novel antifolate therapies with potentially improved efficacy and reduced resistance profiles [2].

Selective Anticancer Agent Research: Minimizing Hepatotoxicity

The demonstrated selectivity of compound 15 (A549 IC50 = 0.94 μM, no toxicity to normal liver cells) makes this derivative an excellent candidate for further investigation in cancer models where sparing normal tissue is paramount, such as in combination therapies or targeted delivery systems [3].

Antimicrobial Discovery: Leveraging N-1 Substitution for Activity Onset

The SAR evidence showing that N-piperidinylmethyl substitution transforms an inactive thieno[2,3-d]pyrimidin-4-one core into a potent antimicrobial agent supports the use of this scaffold for developing novel antibiotics and antifungals, particularly against drug-resistant strains [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4aH-thieno[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.